# mitigating AZD1940-induced dizziness and nausea

Author: BenchChem Technical Support Team. Date: December 2025



## **Technical Support Center: AZD1940**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZD1940**. The information provided is intended to help mitigate common side effects of dizziness and nausea observed during experiments with this peripherally selective cannabinoid CB1/CB2 receptor agonist.

## **Troubleshooting Guide**

# Issue 1: Unexpectedly high incidence of dizziness or sedation in experimental subjects.

Question: We are observing a high rate of postural dizziness and sedative effects in our subjects receiving **AZD1940**, even at doses predicted to have low brain uptake. How can we manage this?

#### Answer:

This is a known adverse effect of **AZD1940**. Clinical data has shown that even though **AZD1940** was designed to be peripherally selective, it can produce centrally-mediated side effects.[1][2] In a clinical study, postural dizziness was observed in 80% of subjects who received an 800 µg single oral dose of **AZD1940**.[3]



#### Mitigation Strategies:

- Dose-Response Assessment: If not already performed, conduct a thorough dose-response study to identify the minimal effective dose with the lowest incidence of dizziness. The side effects of AZD1940 have been reported to be dose-dependent.[2][4]
- Subject Monitoring: Implement a protocol for monitoring postural hypotension, which is a
  likely contributor to dizziness. This can include measuring blood pressure and heart rate
  before and after administration, especially upon changes in posture (e.g., from lying down to
  standing).
- Controlled Environment: For animal studies, ensure the testing environment is safe to
  prevent injury from potential motor impairment. For clinical research, subjects should be
  advised to avoid activities requiring high alertness, such as operating machinery.
- Acclimatization Period: For multi-dose studies, consider an initial dose-escalation phase to allow for potential tolerance development to the central nervous system (CNS) effects.
   Tolerance to some cannabinoid effects can develop rapidly.[5]

Experimental Protocol: Assessing Postural Hypotension

- Objective: To quantify the effect of **AZD1940** on postural changes in blood pressure.
- Procedure:
  - Acclimatize the subject (animal or human) in a quiet environment.
  - Measure baseline blood pressure and heart rate in a resting (supine or prone) position.
  - Administer AZD1940 or vehicle control.
  - At predefined time points post-administration, measure blood pressure and heart rate again in the resting position.
  - Carefully and safely, change the subject's posture to an upright position (e.g., standing for humans, or head-up tilt for animals).



- Immediately measure blood pressure and heart rate, and repeat measurements at 1 and 3 minutes after the postural change.
- Analysis: Compare the changes in blood pressure and heart rate between the AZD1940 and vehicle groups. A significant drop in blood pressure upon standing is indicative of postural hypotension.

# Issue 2: Significant occurrence of nausea and gastrointestinal discomfort.

Question: Our study is encountering a notable incidence of nausea in subjects treated with **AZD1940**. Given that cannabinoid agonists are often used to prevent nausea, this is unexpected. What could be the cause and how can we address it?

#### Answer:

The observation of nausea with **AZD1940** is consistent with clinical trial findings, where 26% of subjects reported this adverse event.[3] While the endocannabinoid system is known to regulate nausea, and CB1 receptor agonism is generally anti-emetic, the effects can be complex and dose-dependent.[6][7] The nausea induced by **AZD1940** could be due to its specific pharmacological profile or off-target effects. It is also possible that despite its design for peripheral action, sufficient central CB1 receptor activation occurs to induce these effects.[1][2]

#### Mitigation Strategies:

- Concomitant Administration of an Anti-emetic: Depending on the experimental design and goals, co-administration with a standard anti-emetic agent (e.g., a 5-HT3 antagonist like ondansetron) could be considered to manage the nausea without interfering with the primary endpoints of the study. The anti-nausea effects of some cannabinoids may be mediated by their interaction with the serotonin system.[7]
- Dietary Controls: In both preclinical and clinical studies, ensure that the timing of drug administration relative to food intake is consistent, as this can influence gastrointestinal tolerance.
- Objective Quantification of Nausea: In animal models, "conditioned gaping" is a recognized surrogate for nausea and can be used to objectively quantify this side effect.[6][7] For human



studies, utilize a Visual Analogue Scale (VAS) for nausea.

Experimental Protocol: Conditioned Gaping Assay in Rats (as a surrogate for nausea)

- Objective: To assess the nausea-inducing potential of AZD1940.
- Procedure:
  - Conditioning Phase:
    - Pair a novel taste stimulus (e.g., saccharin solution) with an injection of **AZD1940** at the dose of interest.
    - On a separate day, pair the same novel taste with a vehicle injection in a control group.
  - Testing Phase:
    - A few days later, present the novel taste stimulus to both groups of animals again, without any injection.
    - Videotape the animals' oral and facial movements.
  - Analysis:
    - Score the number of "gapes" (rapid, wide opening of the mouth with retraction of the lower jaw) during a set period after re-exposure to the taste stimulus.
    - An increased number of gapes in the AZD1940-paired group compared to the vehicle group indicates a conditioned nausea response.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD1940?

A1: **AZD1940** is a potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[8] It was designed to be peripherally selective, with low brain uptake, to minimize the psychoactive effects typically associated with central CB1 receptor activation.[1][8] However, clinical studies have shown that it can still produce CNS-related side effects.[2][3][4]



Q2: What are the most common side effects reported for AZD1940?

A2: In a clinical trial involving a single 800 µg oral dose of **AZD1940**, the most frequently reported adverse events were postural dizziness (80%), nausea (26%), hypotension (21%), and headache (13%).[3] Feelings of being "sedated" and "high" were also reported.[3][4]

Q3: Why would a cannabinoid agonist like **AZD1940** cause dizziness?

A3: Dizziness is a common side effect of cannabinoid agonists and is often linked to their effects on the central and cardiovascular systems.[9][10] The endocannabinoid system is involved in the regulation of balance and vestibular function.[11][12] Activation of CB1 receptors in the brain, even at low levels, can impact the vestibular nucleus complex, which is crucial for maintaining balance.[11] Additionally, cannabinoids can cause postural hypotension (a drop in blood pressure upon standing), which can lead to lightheadedness and dizziness.[3]

Q4: Is there a way to predict which subjects might be more susceptible to these side effects?

A4: Currently, there are no established biomarkers to predict susceptibility to **AZD1940**-induced side effects. However, individuals with a history of vestibular disorders, cardiovascular conditions (especially hypotension), or a sensitivity to other cannabinoid compounds might be at a higher risk. Careful screening of subjects' medical history is recommended.

Q5: How can we objectively measure the CNS effects of **AZD1940** in our experiments?

A5: In human studies, subjective effects can be quantified using rating scales like the Visual Analogue Mood Scale (VAMS), which assesses feelings such as "stimulated," "high," "anxious," "sedated," or "down."[3][4] In animal models, a battery of behavioral tests can be employed to assess CNS effects, including the open field test for changes in locomotion and anxiety-like behavior, and the rotarod test for motor coordination.[13]

### **Data Summary**

Table 1: Incidence of Common Adverse Events with a Single 800  $\mu$ g Oral Dose of **AZD1940** in a Clinical Trial



| Adverse Event      | Incidence in AZD1940 Group (n=61) |
|--------------------|-----------------------------------|
| Postural Dizziness | 80%                               |
| Nausea             | 26%                               |
| Hypotension        | 21%                               |
| Headache           | 13%                               |

Data extracted from Kalliomäki et al., 2013.[3]

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of AZD1940 as a CB1/CB2 receptor agonist.





Click to download full resolution via product page

Caption: Troubleshooting workflow for managing AZD1940-induced side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csohns.org [csohns.org]
- 6. Regulation of nausea and vomiting by cannabinoids PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of nausea and vomiting by cannabinoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. binasss.sa.cr [binasss.sa.cr]
- 10. Vertigo/dizziness as a Drugs' adverse reaction PMC [pmc.ncbi.nlm.nih.gov]
- 11. The endocannabinoid system: A new player in the neurochemical control of vestibular function? PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential effects of cannabinoids on audiovestibular function: A narrative review PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoids induce latent sensitization in a preclinical model of medication overuse headache PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mitigating AZD1940-induced dizziness and nausea].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#mitigating-azd1940-induced-dizziness-and-nausea]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com